molecular formula C10H16BrNO3 B170219 Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate CAS No. 102302-12-5

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Cat. No.: B170219
CAS No.: 102302-12-5
M. Wt: 278.14 g/mol
InChI Key: KJOUBCZYBMZWNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate can be synthesized through the reaction of ethyl 4-piperidinecarboxylate with bromoacetyl bromide . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include substituted piperidine derivatives.

    Reduction Reactions: Products include alcohol derivatives.

    Oxidation Reactions: Products include oxidized piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom allows for selective substitution reactions, making it a valuable tool in modifying biological molecules. The compound can interact with enzymes and proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: A precursor in the synthesis of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate.

    Bromoacetyl bromide: Another precursor used in the synthesis.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

Uniqueness

This compound is unique due to its specific functional groups, which allow for a wide range of chemical reactions and applications. Its ability to undergo selective substitution reactions makes it particularly valuable in research settings .

Properties

IUPAC Name

ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOUBCZYBMZWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633420
Record name Ethyl 1-(bromoacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102302-12-5
Record name Ethyl 1-(bromoacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl isonipecotate (5.1 ml, 33 mMoles) in triethylamine (4.7 ml, 33 mMoles) was added dropwise to a stirred ice-cooled solution of bromoacetyl bromide (2.9 ml, 33 mMoles) in ether (75 ml) and stirring was continued for 1 hour. The resulting suspension was washed sequentially with water (2×20 ml), dilute sodium bicarbonate solution (20 ml), dilute citric acid solution (20 ml), water (20 ml) and saturated brine (30 ml), and then the organic fraction was dried (MgSO4) and concentrated under reduced pressure to give ethyl 1-(bromoacetyl)-piperidin-4-carboxylate (4.6 g) as a yellow oil which was used without further purification; NMR (CDCl3): 1.2 (t,3H), 1.6-2.1 (m,4H), 2.5 (m,1H), 2.9 (m,1H), 3.2 (m,1H), 3.8 (s, 2H+m,1H), 4.15 (q,2H), 4.3 (m,1H); m/e 278/280 (M+H)+.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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